

Phenosafranine as a Biological Probe: A Technical Guide

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Compound of Interest

Compound Name: Phenosafranine

Cat. No.: B147792

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Introduction

Phenosafranine is a versatile cationic phenazine dye with a rich history in biological staining and a growing portfolio of applications in modern biomedical research.^{[1][2]} Also known as Basic Red 2 or Safranin T, this water-soluble compound is characterized by a planar aromatic structure that underpins its strong absorption and emission in the visible spectrum.^{[2][3]} Its utility as a biological probe stems from its chemical stability, fluorescent properties, and its ability to interact with key biomolecules.^{[1][2]} This technical guide provides an in-depth exploration of the core fundamentals of **phenosafranine**, including its photophysical properties, mechanisms of action, and detailed experimental protocols for its principal applications.

Core Photophysical and Chemical Properties

Phenosafranine's functionality as a biological probe is intrinsically linked to its photophysical characteristics, which are notably influenced by the solvent environment.^{[1][3]} A comprehensive understanding of these properties is crucial for the design and interpretation of experiments.

Chemical Structure and Properties^{[2][4][5]}

Property	Value
Synonyms	3,7-diamino-5-phenylphenazinium chloride, Basic Red 2, Safranin T
Molecular Formula	C ₁₈ H ₁₅ ClN ₄
Molecular Weight	322.79 g/mol
Appearance	Dark green crystalline powder
Solubility	Soluble in water and ethanol, forming a red solution
CAS Number	81-93-6

Photophysical Parameters

The key photophysical parameters of **phenosafranine** in various solvents are summarized below. These values are critical for selecting appropriate excitation sources and emission filters in fluorescence microscopy and spectroscopy.

Parameter	Methanol	Acetonitrile	Aqueous Solution	Reference(s)
Absorption Maximum (λ_{abs})	529 nm	520 nm	520 nm	[1][3][6]
Molar Extinction Coefficient (ϵ)	45,000 M ⁻¹ cm ⁻¹	36,000 M ⁻¹ cm ⁻¹	Not readily available	[1][6]
Emission Maximum (λ_{em})	580 nm	570 nm	585 nm	[1][3][6]
Fluorescence Quantum Yield (Φ_f)	0.11 - 0.25	0.24 - 0.33	< 0.94	[1][3][6]
Fluorescence Lifetime (τ_f)	0.33 ns	0.93 ns	0.93 ns	[1][3]
Triplet Quantum Yield (Φ_T)	0.22 - 0.34	0.21 - 0.51	0.06	[1][3][6]
Triplet-Triplet Absorption Maxima (λ_{T-T})	800, 710, 430 nm	830, 740, 440 nm	380, 615, 665 nm	[3][6][7]

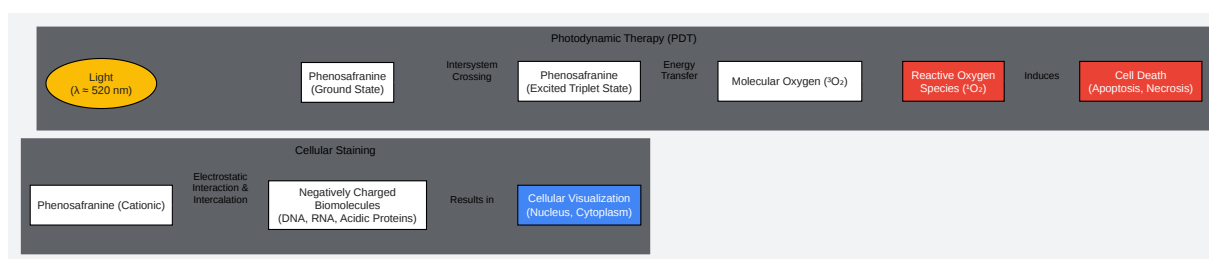
Mechanism of Action as a Biological Probe

Phenosafranine's utility as a biological probe is primarily driven by two key mechanisms: its electrostatic and intercalative interactions with cellular components and its ability to act as a photosensitizer.

As a cationic dye, **phenosafranine** readily binds to negatively charged molecules within the cell, such as nucleic acids in the nucleus and acidic proteins in the cytoplasm.[1] This property makes it an effective stain for visualizing cellular morphology.[1] Its planar structure also allows it to intercalate between the base pairs of DNA and RNA, a mode of binding that has been

characterized by strong stabilization of the nucleic acid structure.[8][9] This interaction forms the basis of its application as a nuclear stain.

Furthermore, **phenosafranine** is a potent photosensitizer.[1][10] Upon excitation with light, it can transition to an excited triplet state and transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[10] This photodynamic activity is harnessed in photodynamic therapy (PDT) for the targeted destruction of cells.[1][10]



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*Core mechanisms of **phenosafranine** as a biological probe.*

Key Applications and Experimental Protocols

Cellular Staining and Fluorescence Microscopy

Phenosafranine is widely used for staining the nucleus and mitochondria in both live and fixed cells.[1][11]

Protocol for Staining Fixed Adherent Cells[1]

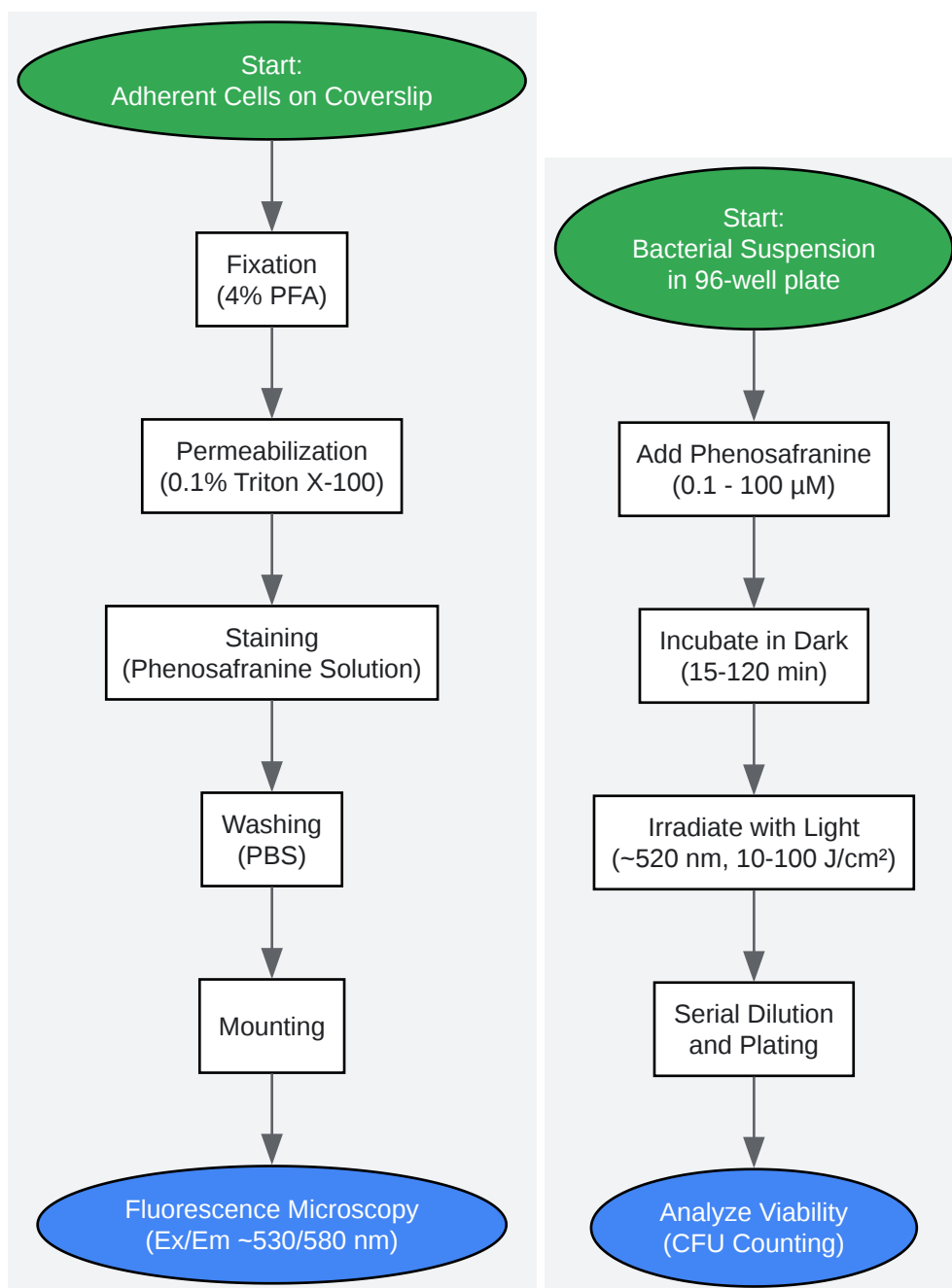
Materials:

- **Phenosafranine** stock solution (1 mg/mL in distilled water)

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Mounting medium

Procedure:

- Grow adherent cells on coverslips to the desired confluency.
- Wash the cells twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS.
- Dilute the **phenosafranine** stock solution in PBS to a working concentration (typically 1-10 μM).
- Incubate the cells with the diluted **phenosafranine** solution for 20 minutes at room temperature, protected from light.[\[1\]](#)
- Wash the cells three times with PBS for 5 minutes each.[\[1\]](#)
- Mount the coverslips onto microscope slides using a suitable mounting medium.[\[1\]](#)
- Image the stained cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission ~530/580 nm).[\[1\]](#)



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